molecular formula C26H28NO4+ B1258909 Ancisheynine

Ancisheynine

Cat. No. B1258909
M. Wt: 418.5 g/mol
InChI Key: DODBJQAXPJPFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancisheynine is a natural product found in Ancistrocladus heyneanus and Ancistrocladus congolensis with data available.

Scientific Research Applications

Synthesis and Stereochemical Analysis

Ancisheynine, a novel naphthylisoquinoline alkaloid, has been a subject of interest due to its unique N,C-coupling. The first total synthesis of ancisheynine was achieved by condensing a monocyclic diketone with an aminonaphthalene. This process demonstrated the presence of a rotationally hindered axis in ancisheynine, leading to the resolution of its two atropo-enantiomers. This advancement in synthesis techniques contributes significantly to the understanding of ancisheynine's structural and stereochemical properties (Bringmann, Gulder, Reichert, & Meyer, 2006).

Novel Alkaloid Discovery

The discovery of ancisheynine from Ancistrocladus heyneanus Wallich ex J. Graham marked a significant development in the field of natural product chemistry. This compound, featuring a previously unknown N-2,C-8'-linkage between the isoquinoline and naphthalene units, was established using spectroscopic methods, expanding our knowledge of the structural diversity of natural alkaloids (Yang et al., 2003).

Biological Activity Evaluation

Ancistroheynine B, a derivative of ancisheynine, has been evaluated for its biological activities against various pathogens including those causing malaria, leishmaniasis, Chagas' disease, and African sleeping sickness. This research provides insights into the potential therapeutic applications of ancisheynine and its derivatives in treating various tropical diseases (Bringmann et al., 2004).

Antibiotic Potential and Synthetic Analogues

Research on isoquinolines, such as IQ-238, a synthetic analog of ancisheynine, has shown promising antibiotic potential for staphylococci with low cytotoxicity against mammalian cells. This underscores the potential of ancisheynine analogues in antibiotic therapy, particularly for staphylococcal infections (Cecil et al., 2015).

properties

Product Name

Ancisheynine

Molecular Formula

C26H28NO4+

Molecular Weight

418.5 g/mol

IUPAC Name

2-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethylisoquinolin-2-ium

InChI

InChI=1S/C26H28NO4/c1-15-10-20-21(8-9-22(29-5)26(20)23(11-15)30-6)27-16(2)12-18-13-19(28-4)14-24(31-7)25(18)17(27)3/h8-14H,1-7H3/q+1

InChI Key

DODBJQAXPJPFKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C(=C1)OC)OC)[N+]3=C(C4=C(C=C(C=C4C=C3C)OC)OC)C

synonyms

ancisheynine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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